N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylquinoline-4-carboxamide
Description
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylquinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted at position 4 with a carboxamide group linked to a benzothiophene moiety. The benzothiophene subunit contains a cyano group at position 3 and a methyl group at position 6, while the quinoline ring is substituted with a phenyl group at position 2.
Properties
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3OS/c1-16-11-12-19-21(15-27)26(31-24(19)13-16)29-25(30)20-14-23(17-7-3-2-4-8-17)28-22-10-6-5-9-18(20)22/h2-10,14,16H,11-13H2,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOKVBOUXLRQCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylquinoline-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a unique combination of a benzothiophene ring, a cyano group, and a phenylquinoline structure. Its molecular formula is , with a molecular weight of approximately 425.52 g/mol. The structural complexity may contribute to its diverse biological activities.
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. It may exert its effects through the inhibition of enzyme activity or modulation of receptor signaling pathways, which are critical in various biological processes.
Anticancer Activity
A significant area of research has focused on the anticancer properties of quinoline derivatives. Studies indicate that compounds similar to this compound exhibit potent cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : In vitro assays have demonstrated that derivatives can induce apoptosis in cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds often fall within the low micromolar range, indicating strong activity.
- Mechanisms of Action : Research has shown that these compounds can disrupt cell cycle progression and induce apoptosis through intrinsic pathways. For example, one study reported that a related compound displayed an IC50 value of 3.02 µM against MCF-7 cells, comparable to the standard drug doxorubicin (IC50 = 2.29 µM) .
Other Biological Activities
Beyond anticancer properties, quinoline derivatives are known for various other biological activities:
- Antimicrobial Activity : Some studies have indicated that quinoline derivatives possess antibacterial and antifungal properties.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 3.02 | |
| Anticancer | HCT116 | 5.00 | |
| Antimicrobial | Various Bacteria | Variable | |
| Anti-inflammatory | In vitro models | N/A |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Study on MCF-7 Cells : A study evaluated the cytotoxic effects using an MTT assay and found significant apoptosis induction in treated cells compared to controls. Flow cytometry analysis confirmed cell cycle arrest at the G0/G1 phase.
- Hybrid Compounds : Research on hybrid quinoline derivatives demonstrated enhanced anticancer activity through structural modifications that improved lipophilicity and target specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinoline Core
Compound 15b (N-[5-(2-Furanyl)-1,3,4-oxadiazol-2-yl]-2-phenyl-6-(p-tolyl)-quinoline-4-carboxamide) and Compound 15c (N-[5-(2-Furanyl)-1,3,4-oxadiazol-2-yl]-6-(3,5-dimethoxyphenyl)-2-phenylquinoline-4-carboxamide) share the 2-phenylquinoline-4-carboxamide backbone but differ in substituents at position 6 of the quinoline. Compound 15b has a p-tolyl group, while 15c features a 3,5-dimethoxyphenyl group. These modifications influence physicochemical properties (e.g., lipophilicity) and biological activity, with 15c showing higher synthetic yield (57% vs. 41%) .
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide replaces the 2-phenyl group with a 3-propoxyphenyl substituent. This ether-linked propoxy group may enhance solubility compared to the parent compound, as evidenced by its molecular formula (C28H25N3O2S) and higher molecular weight (467.587 vs. ~425 for the target compound) .
Modifications to the Benzothiophene Moiety
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide replaces the quinoline core with a benzodioxine ring. Its molecular formula (C20H19N2O3S) reflects a lower molecular weight (367.45) compared to the target compound .
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide simplifies the structure by substituting the quinoline-carboxamide with a phenoxypropanamide chain. This change reduces steric bulk (molecular weight: 340.44) and may influence metabolic stability .
Table 2: Crystallographic and Analytical Data
Discussion of Key Findings
- Structural Flexibility: The quinoline-4-carboxamide scaffold tolerates diverse substituents (e.g., propoxyphenyl, benzodioxine) without compromising synthetic feasibility .
- Biological Relevance : Analogues with extended aromatic systems (e.g., naphthalen-2-yl in 36b) show enhanced bioactivity, suggesting that the target compound’s phenyl group may be optimized for specific targets .
- Synthetic Challenges: Lower yields (e.g., 41% for 15b) highlight difficulties in introducing bulky substituents, whereas simpler derivatives (e.g., phenoxypropanamide) are more accessible .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylquinoline-4-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and coupling. For example, quinoline-4-carboxamide derivatives are often prepared by refluxing precursors in ethanol or acetic acid with catalysts like piperidine. Reaction yields (e.g., 45–70%) depend on substituent reactivity and purification methods such as flash chromatography (ethyl acetate/hexane) . Key intermediates, such as benzothiophene or quinoline moieties, should be characterized early using -NMR to confirm regiochemistry.
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Methodological Answer : Use a combination of -NMR, -NMR, and HRMS to verify molecular structure. For example, -NMR peaks for aromatic protons in the quinoline ring typically appear at δ 7.5–8.5 ppm, while methyl groups in the tetrahydrobenzothiophene moiety resonate near δ 2.1–2.5 ppm . HPLC (≥97% purity) ensures absence of unreacted starting materials or byproducts .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and light, as tetrahydrobenzothiophene derivatives are sensitive to photodegradation. Stability should be monitored via periodic HPLC analysis .
Advanced Research Questions
Q. How can contradictory spectroscopic data during characterization be resolved?
- Methodological Answer : Contradictions (e.g., unexpected -NMR splitting patterns) may arise from rotational isomers or impurities. Use 2D NMR (COSY, NOESY) to confirm spatial relationships between protons. For ambiguous HRMS results, isotopic labeling or tandem MS/MS fragmentation can clarify molecular ion pathways . Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What strategies optimize reaction yields for analogs with varying substituents?
- Methodological Answer : Systematically vary reaction parameters:
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Solvent polarity : Higher polarity (e.g., DMF) may improve solubility of electron-deficient aryl groups.
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Catalyst screening : Test bases like KCO or DBU for coupling reactions.
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Temperature : Microwave-assisted synthesis can reduce reaction time and improve yields for sterically hindered intermediates .
Document yield trends in a table (see Table 1 ) to identify optimal conditions.Table 1 : Yield Optimization for Substituent Variations
Substituent Position Solvent Catalyst Yield (%) 4-Chlorophenyl Ethanol None 70 2,6-Difluorophenyl Acetic acid Piperidine 60 2-Chloro-6-fluorophenyl Ethanol KCO 37
Q. How can computational modeling predict the compound’s bioactivity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., kinase domains). Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity. Validate predictions with in vitro assays (e.g., IC measurements in cancer cell lines) .
Q. What experimental designs are suitable for analyzing structure-activity relationships (SAR)?
- Methodological Answer :
- Step 1 : Synthesize analogs with systematic substituent variations (e.g., electron-withdrawing vs. donating groups on the phenyl ring).
- Step 2 : Test bioactivity (e.g., enzyme inhibition, cytotoxicity) using dose-response curves.
- Step 3 : Correlate activity trends with computed descriptors (e.g., logP, polar surface area) using QSAR models.
- Step 4 : Identify critical pharmacophores via 3D pharmacophore mapping .
Q. How can researchers address discrepancies between in silico predictions and experimental bioactivity results?
- Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Refine docking models by incorporating molecular dynamics (MD) simulations to account for protein conformational changes. Re-evaluate compound solubility (via shake-flask method) to rule out false negatives due to poor bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
